3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group and a phenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the 3-chlorophenyl group: This step often involves the use of chlorinated aromatic compounds in a substitution reaction.
Attachment of the phenylsulfonylmethyl group: This is usually done via sulfonylation reactions, where a sulfonyl chloride reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity through interactions with hydrophobic pockets, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1,2,4-oxadiazole: Lacks the phenylsulfonylmethyl group, which may reduce its binding affinity in biological systems.
5-((Phenylsulfonyl)methyl)-1,2,4-oxadiazole: Lacks the 3-chlorophenyl group, which may affect its chemical reactivity and biological activity.
3-Phenyl-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole: Similar structure but without the chlorine atom, which can influence its electronic properties and reactivity.
Uniqueness
3-(3-Chlorophenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole is unique due to the combination of the 3-chlorophenyl and phenylsulfonylmethyl groups. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-12-6-4-5-11(9-12)15-17-14(21-18-15)10-22(19,20)13-7-2-1-3-8-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQJNCQZMLCWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.